LAT2 Transporter Evasion: Reduced Normal-Tissue Efflux of FBPA Compared to BPA
In a head-to-head in vitro transporter assay, 4-borono-2-fluorophenylalanine (FBPA) demonstrated significantly lower interaction with the LAT2 transporter compared to its parent compound BPA. While the two compounds showed no significant difference in their affinity or transport capacity for LAT1 (the primary tumor uptake pathway), FBPA exhibited a higher competitive inhibition (70.8±3.3% vs. 37.4±2.2% for BPA) yet paradoxically lower substrate efflux (30.8%/min vs. 42.7%/min for BPA) through LAT2 [1]. This pattern indicates that FBPA is a weaker substrate for the LAT2 efflux transporter, which is predominantly expressed in normal tissues, potentially reducing undesirable washout and retention in healthy organs.
| Evidence Dimension | LAT2 Transporter Interaction (Efflux Rate and Competitive Inhibition) |
|---|---|
| Target Compound Data | Inhibition: 70.8±3.3%; Efflux: 30.8%/min |
| Comparator Or Baseline | 4-borono-L-phenylalanine (BPA): Inhibition: 37.4±2.2%; Efflux: 42.7%/min |
| Quantified Difference | Efflux rate 11.9 percentage points lower for FBPA (p<0.05); Inhibition effect 33.4 percentage points higher for FBPA (p<0.01) |
| Conditions | HEK293-LAT2 cells; uptake inhibition measured via 14C-alanine competition; efflux measured via extracellular 14C-alanine accumulation |
Why This Matters
Lower LAT2-mediated efflux implies reduced clearance from normal LAT2-rich tissues (e.g., liver, pancreas), potentially improving tumor-to-normal tissue contrast and reducing off-target boron retention during BNCT, a parameter that directly informs procurement of the PET tracer over unlabeled BPA for diagnostic accuracy.
- [1] Ikeda H, Watabe T, Nagamori S, et al. Evaluation of the amino acid transporter: comparison study between FBPA and BPA in vitro. J Nucl Med. 2015;56(supplement 3):1112. View Source
